molecular formula C17H18ClN3O B11473359 5-(2-chlorophenyl)-3-{[2-(1H-imidazol-5-yl)ethyl]amino}cyclohex-2-en-1-one

5-(2-chlorophenyl)-3-{[2-(1H-imidazol-5-yl)ethyl]amino}cyclohex-2-en-1-one

Cat. No.: B11473359
M. Wt: 315.8 g/mol
InChI Key: ZAGAVSCPMWXEAJ-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-3-{[2-(1H-imidazol-5-yl)ethyl]amino}cyclohex-2-en-1-one is a complex organic compound that features a chlorophenyl group, an imidazole ring, and a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-3-{[2-(1H-imidazol-5-yl)ethyl]amino}cyclohex-2-en-1-one typically involves multiple steps. One common approach starts with the preparation of a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate. This intermediate is then subjected to a vicarious nucleophilic substitution (VNS) reaction to introduce the N-tosylbenzylimine moiety at position 2 without reducing the sulfone at position 4 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-3-{[2-(1H-imidazol-5-yl)ethyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and imidazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-(2-chlorophenyl)-3-{[2-(1H-imidazol-5-yl)ethyl]amino}cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-3-{[2-(1H-imidazol-5-yl)ethyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-chlorophenyl)-3-{[2-(1H-imidazol-5-yl)ethyl]amino}cyclohex-2-en-1-one is unique due to its combination of a chlorophenyl group, an imidazole ring, and a cyclohexenone structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the chlorophenyl group can enhance hydrophobic interactions, while the imidazole ring can coordinate with metal ions, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-3-[2-(1H-imidazol-5-yl)ethylamino]cyclohex-2-en-1-one

InChI

InChI=1S/C17H18ClN3O/c18-17-4-2-1-3-16(17)12-7-14(9-15(22)8-12)20-6-5-13-10-19-11-21-13/h1-4,9-12,20H,5-8H2,(H,19,21)

InChI Key

ZAGAVSCPMWXEAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1NCCC2=CN=CN2)C3=CC=CC=C3Cl

Origin of Product

United States

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